molecular formula C10H6ClF3O2 B14097245 3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid

3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid

Cat. No.: B14097245
M. Wt: 250.60 g/mol
InChI Key: KPPCAVODXDPRKR-UHFFFAOYSA-N
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Description

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the trifluoromethylation of aromatic compounds. One common method includes the use of Umemoto’s reagents for the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPCAVODXDPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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